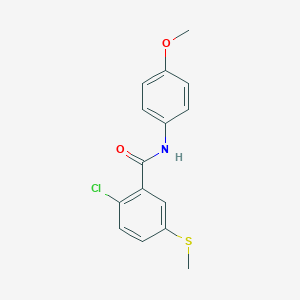![molecular formula C15H16N2OS B299660 N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)
N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide, commonly known as TPCA-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TPCA-1 belongs to the class of small molecule inhibitors that selectively target the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune response, inflammation, and cell survival.
Wirkmechanismus
The NF-κB pathway is a key regulator of immune response, inflammation, and cell survival. It is activated in response to various stimuli such as cytokines, pathogens, and oxidative stress. The activation of NF-κB pathway leads to the translocation of NF-κB subunits from the cytoplasm to the nucleus, where they regulate the transcription of various genes involved in inflammation, cell survival, and proliferation. TPCA-1 selectively inhibits the activation of NF-κB pathway by targeting the upstream kinase IKKβ, which phosphorylates and activates the NF-κB subunit p65. By inhibiting the activation of NF-κB pathway, TPCA-1 suppresses the expression of various pro-inflammatory cytokines and chemokines, and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TPCA-1 have been extensively studied in vitro and in vivo. In cancer cells, TPCA-1 has been shown to induce apoptosis, inhibit proliferation, and enhance the efficacy of chemotherapy. In animal models of inflammation, TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and attenuate the severity of inflammatory diseases such as colitis and arthritis. Moreover, TPCA-1 has been demonstrated to have a protective effect on the liver and kidney in animal models of sepsis and ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
TPCA-1 has several advantages for lab experiments. It is a selective inhibitor of the NF-κB pathway, which allows for the specific targeting of this pathway without affecting other signaling pathways. Moreover, TPCA-1 has been shown to have a good pharmacokinetic profile, with a half-life of around 2 hours in mice. However, TPCA-1 has some limitations for lab experiments. It has a relatively low solubility in aqueous solutions, which can limit its use in some assays. Moreover, TPCA-1 has been shown to have some off-target effects, such as the inhibition of other kinases such as JNK and p38.
Zukünftige Richtungen
There are several future directions for the research on TPCA-1. One direction is to further investigate the potential therapeutic applications of TPCA-1 in various diseases such as cancer, inflammation, and autoimmune disorders. Another direction is to develop more potent and selective inhibitors of the NF-κB pathway based on the structure of TPCA-1. Moreover, the combination of TPCA-1 with other drugs such as immunotherapies and targeted therapies could be explored to enhance the efficacy of cancer treatment. Finally, the development of more efficient methods for the synthesis and purification of TPCA-1 could facilitate its use in lab experiments.
Synthesemethoden
The synthesis of TPCA-1 involves the reaction of 2-thiophenecarboxylic acid with 3-(1-pyrrolidinyl)aniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature, and the resulting product is purified by column chromatography or recrystallization. The yield of TPCA-1 is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. The selective inhibition of NF-κB pathway by TPCA-1 has been shown to suppress the growth and survival of cancer cells, enhance the efficacy of chemotherapy, and reduce inflammation in animal models. Moreover, TPCA-1 has been demonstrated to have a synergistic effect with other drugs such as doxorubicin and cisplatin in cancer treatment. In addition, TPCA-1 has been shown to have a protective effect on the liver and kidney in animal models of sepsis and ischemia-reperfusion injury.
Eigenschaften
Molekularformel |
C15H16N2OS |
|---|---|
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
N-(3-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H16N2OS/c18-15(14-7-4-10-19-14)16-12-5-3-6-13(11-12)17-8-1-2-9-17/h3-7,10-11H,1-2,8-9H2,(H,16,18) |
InChI-Schlüssel |
MXJSSBWIVHLFQW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Kanonische SMILES |
C1CCN(C1)C2=CC=CC(=C2)NC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-tert-butyl-N-[3-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B299579.png)

![Ethyl 5-(benzylcarbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B299582.png)

![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B299587.png)
![3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B299589.png)
![2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide](/img/structure/B299590.png)
![N-(1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299591.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)

![3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B299599.png)


